![molecular formula C7H3Br2FO B1304670 2,4-Dibromo-6-fluorobenzaldehyde CAS No. 205683-34-7](/img/structure/B1304670.png)
2,4-Dibromo-6-fluorobenzaldehyde
Overview
Description
2,4-Dibromo-6-fluorobenzaldehyde is a chemical compound with the CAS Number: 205683-34-7 . It has a molecular weight of 281.91 . It is a yellow solid and is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-fluorobenzaldehyde is represented by the InChI code: 1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . This indicates that the compound contains a benzene ring with two bromine atoms and one fluorine atom attached to it.Physical And Chemical Properties Analysis
2,4-Dibromo-6-fluorobenzaldehyde is a yellow solid . It has a molecular weight of 281.91 . The compound is likely soluble in organic solvents such as chloroform, acetone, and ethanol.Scientific Research Applications
Pharmaceutical Applications
This compound is widely used in the field of pharmaceutical chemistry . It can be used as an intermediate in the synthesis of new drugs. Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Agrochemical Applications
2,4-Dibromo-6-fluorobenzaldehyde is also used in the agrochemical industry . It can be used as an intermediate in the synthesis of new agrochemicals.
Analytical Chemistry
2,4-Dibromo-6-fluorobenzaldehyde can be used in analytical chemistry . For example, it can be used in infrared (IR) spectroscopy to study compound and solvent interactions .
Industrial Applications
This compound is used in the chemical industry in the production of flavoring agents, cosmetics, textiles, and dyes .
Safety and Hazards
The safety information available indicates that 2,4-Dibromo-6-fluorobenzaldehyde has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .
Mechanism of Action
Target of Action
2,4-Dibromo-6-fluorobenzaldehyde primarily targets microbial enzymes and proteins. These targets play crucial roles in the metabolic processes of microorganisms, making them effective points of intervention for antimicrobial activity .
Mode of Action
The compound interacts with its targets through covalent bonding, leading to the inhibition of enzyme activity. This interaction disrupts the normal metabolic functions of the microorganisms, ultimately leading to their death .
Biochemical Pathways
2,4-Dibromo-6-fluorobenzaldehyde affects several biochemical pathways, particularly those involved in the synthesis of essential biomolecules like nucleic acids and proteins. By inhibiting key enzymes in these pathways, the compound prevents the replication and repair of microbial DNA, leading to cell death .
Pharmacokinetics
The pharmacokinetics of 2,4-Dibromo-6-fluorobenzaldehyde involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its bioavailability and effectiveness in targeting microbial infections .
Result of Action
At the molecular level, the action of 2,4-Dibromo-6-fluorobenzaldehyde results in the inhibition of enzyme activity, disruption of metabolic pathways, and eventual cell death. At the cellular level, this leads to the cessation of microbial growth and replication, effectively controlling the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 2,4-Dibromo-6-fluorobenzaldehyde. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its antimicrobial activity. Additionally, interactions with other chemicals in the environment can either enhance or inhibit its effectiveness .
properties
IUPAC Name |
2,4-dibromo-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPUNOMXYMQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378805 | |
Record name | 2,4-dibromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205683-34-7 | |
Record name | 2,4-dibromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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